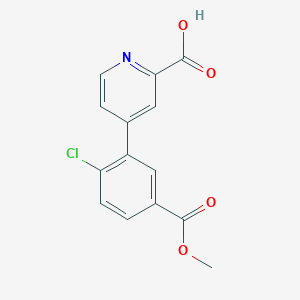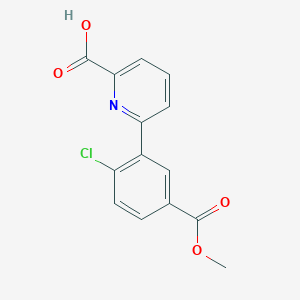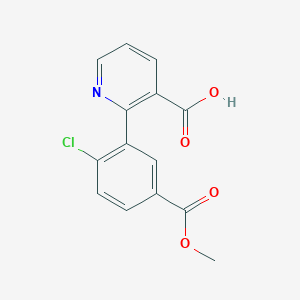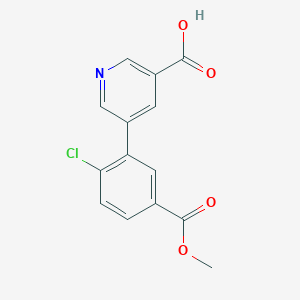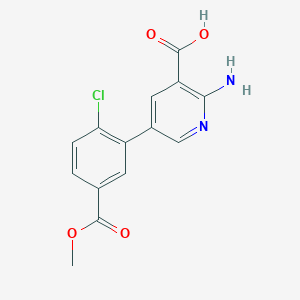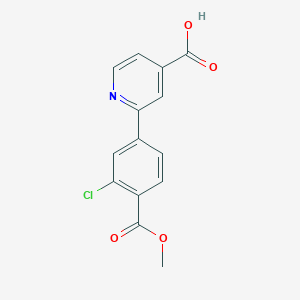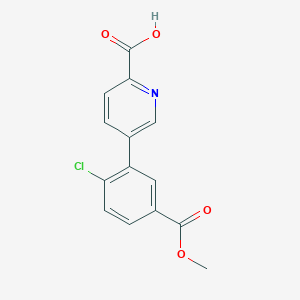
5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% (5-CMPPA) is a widely used organic chemical compound that is synthesized in laboratories and used in a variety of scientific research applications. 5-CMPPA is a derivative of picolinic acid, a naturally occurring carboxylic acid found in plants, animals, and fungi. It has a molecular weight of 213.59 g/mol and a melting point of 135-137 °C. 5-CMPPA has been studied extensively and is known to possess a number of biochemical and physiological effects.
科学研究应用
5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has a number of scientific research applications. It is used in a variety of biological and biochemical studies, including studies on the metabolism of drugs and other compounds, the regulation of gene expression, and the study of enzyme activities. It is also used in studies of the effects of drugs on the nervous system, as well as studies of the effects of various environmental factors on the development and growth of organisms.
作用机制
The mechanism of action of 5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% is not fully understood. It is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is also believed to act as an agonist of certain receptors in the body, which can lead to the modulation of gene expression and the regulation of enzyme activities.
Biochemical and Physiological Effects
5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been found to possess a number of biochemical and physiological effects. It has been found to inhibit the metabolism of drugs and other compounds, as well as modulate the expression of certain genes. It has also been found to modulate the activity of certain enzymes, and to act as an agonist of certain receptors in the body.
实验室实验的优点和局限性
The use of 5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments has a number of advantages. It is easy to synthesize, is relatively inexpensive, and is stable under a variety of conditions. It is also non-toxic and has been found to possess a number of biochemical and physiological effects. The main limitation of 5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
未来方向
The potential future directions for 5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% are numerous. Further research could be conducted on its mechanism of action, as well as its effects on the metabolism of drugs and other compounds. It could also be studied further to determine its effects on gene expression and enzyme activities. Additionally, further research could be conducted to determine the potential therapeutic applications of 5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95%, as well as its potential toxic effects. Finally, it could be studied further to determine its potential applications in the field of nanotechnology.
合成方法
5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% is synthesized synthetically in laboratories via a process known as the Friedel-Crafts acylation reaction. This reaction involves the reaction of a chloro-methoxycarbonyl phenol with picolinic acid in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds through a nucleophilic substitution of the chloro-methoxycarbonyl phenol with the picolinic acid to form 5-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95%.
属性
IUPAC Name |
5-(2-chloro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)8-2-4-11(15)10(6-8)9-3-5-12(13(17)18)16-7-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLXWQSNLAHJBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6394021.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxyisonicotinic acid, 95%](/img/structure/B6394036.png)
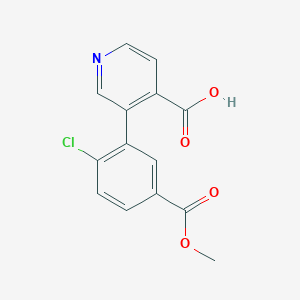
![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6394052.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-hydroxynicotinic acid, 95%](/img/structure/B6394055.png)

![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6394078.png)
